molecular formula C9H12N2 B1372783 1-N-cyclopropylbenzene-1,3-diamine CAS No. 884343-72-0

1-N-cyclopropylbenzene-1,3-diamine

Cat. No. B1372783
M. Wt: 148.2 g/mol
InChI Key: JULNWKHULIOPKL-UHFFFAOYSA-N
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Description

1-N-cyclopropylbenzene-1,3-diamine is a chemical compound with the molecular formula C9H12N2 and a molecular weight of 148.20 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 1-N-cyclopropylbenzene-1,3-diamine consists of a benzene ring with two amine groups (NH2) at the 1 and 3 positions and a cyclopropyl group at the 1 position .


Physical And Chemical Properties Analysis

1-N-cyclopropylbenzene-1,3-diamine is an oil at room temperature . It has a predicted boiling point of approximately 326.8 °C at 760 mmHg and a predicted density of approximately 1.2 g/cm3 .

Scientific Research Applications

Chemical Reactions and Properties

  • SNAr Reaction with 2,3,5,6-Tetrachloronitrobenzene : The study by Ibata, Zou, and Demura (1995) describes the reaction of various diamines, including structures similar to 1-N-cyclopropylbenzene-1,3-diamine, with 2,3,5,6-tetrachloronitrobenzene under high pressure, resulting in cyclization products. This research highlights the potential of these diamines in chemical synthesis and reactions (Ibata, Zou, & Demura, 1995).

  • Properties in Polymer Synthesis : Sadavarte et al. (2009) synthesized new polyimides using an unsymmetrical aromatic diamine similar to 1-N-cyclopropylbenzene-1,3-diamine, demonstrating its utility in the creation of polymers with desirable physical properties, such as solubility in organic solvents and good thermal stability (Sadavarte, Halhalli, Avadhani, & Wadgaonkar, 2009).

  • Role in Luminescent Metal Complexes : Williams (2009) discusses the coordination chemistry of dipyridylbenzene, a compound structurally similar to 1-N-cyclopropylbenzene-1,3-diamine. This research explores the applications of such compounds in creating brightly luminescent metal complexes, which could have implications in various technological applications (Williams, 2009).

Applications in Material Science

  • Development of Corrosion Inhibitors : Singh and Quraishi (2016) investigated the use of compounds structurally related to 1-N-cyclopropylbenzene-1,3-diamine as corrosion inhibitors for steel. This highlights its potential in protecting metals from corrosion, a significant issue in industrial applications (Singh & Quraishi, 2016).

  • Synthesis of Bis Schiff’s Bases : The study by Alizadeh et al. (2010) on the synthesis of bis[2-(arylimino)-1,3-thiazolidin-4-ones] through a one-pot reaction involving compounds similar to 1-N-cyclopropylbenzene-1,3-diamine demonstrates its utility in creating complex organic compounds, which can have a range of applications in material science and chemistry (Alizadeh, Noaparast, Sabahno, & Zohreh, 2010).

Safety And Hazards

Safety information for 1-N-cyclopropylbenzene-1,3-diamine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-N-cyclopropylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULNWKHULIOPKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-cyclopropylbenzene-1,3-diamine

CAS RN

884343-72-0
Record name 1-N-cyclopropylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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